CID 78062977

Description

CID 78062977 (PubChem Compound Identifier 78062977) is a chemically characterized compound isolated from Citrus essential oil (CIEO) via vacuum distillation, as demonstrated by GC-MS analysis . Its molecular structure (Figure 1A) and fragmentation patterns (Figure 1D) suggest a terpenoid backbone, with a molecular weight inferred from its mass spectrum. While its exact biological activity remains uncharacterized in the provided evidence, its structural features align with bioactive terpenoids known for antimicrobial or anti-inflammatory properties.

Properties

Molecular Formula |

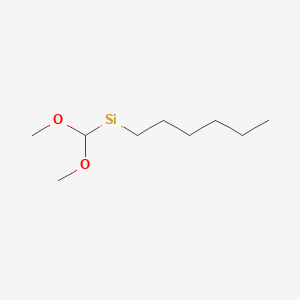

C9H20O2Si |

|---|---|

Molecular Weight |

188.34 g/mol |

InChI |

InChI=1S/C9H20O2Si/c1-4-5-6-7-8-12-9(10-2)11-3/h9H,4-8H2,1-3H3 |

InChI Key |

LIHHXADVIWJGCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si]C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethoxymethyl)(hexyl)silane typically involves the reaction of hexyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:

C6H13SiCl3+2CH3OH→C6H13Si(OCH3)2CH3+2HCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The product is then purified by distillation to obtain high-purity (Dimethoxymethyl)(hexyl)silane.

Industrial Production Methods

In industrial settings, the production of (Dimethoxymethyl)(hexyl)silane involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(Dimethoxymethyl)(hexyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions. The reactions are carried out under controlled temperatures to ensure selective substitution.

Major Products

Oxidation: Silanols and siloxanes are the major products.

Reduction: Various silanes with different substituents are formed.

Substitution: Halosilanes or aminosilanes are the major products.

Scientific Research Applications

(Dimethoxymethyl)(hexyl)silane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-carbon bonds. It is also used in the preparation of silane coupling agents and surface modifiers.

Biology: The compound is used in the modification of biomolecules and surfaces for biological applications. It is also used in the synthesis of biocompatible materials.

Medicine: (Dimethoxymethyl)(hexyl)silane is used in the development of drug delivery systems and medical devices. It is also used in the synthesis of pharmaceuticals and diagnostic agents.

Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic materials and components.

Mechanism of Action

The mechanism of action of (Dimethoxymethyl)(hexyl)silane involves the formation of silicon-carbon bonds through various chemical reactions. The compound can undergo hydrolysis to form silanols, which can then condense to form siloxanes. The presence of the hexyl group provides hydrophobic properties, making it useful in surface modification and the formation of hydrophobic coatings. The methoxy groups can be easily substituted with other functional groups, allowing for the customization of the compound for specific applications.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues

CID 78062977 shares structural homology with monoterpenes and sesquiterpenes, such as limonene (CID 22311) and β-caryophyllene (CID 5281515). Key differences include:

- Functional groups : CID 78062977 lacks the cyclic ether moiety present in eucalyptol (CID 2758) but contains hydroxyl groups inferred from its polarity profile .

- Molecular complexity: Unlike simpler monoterpenes (e.g., α-pinene, CID 6654), CID 78062977’s fragmentation pattern suggests branching or oxygenated modifications .

Table 1: Structural and Physicochemical Comparison

| Property | CID 78062977 | Limonene (CID 22311) | β-Caryophyllene (CID 5281515) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₆O* | C₁₀H₁₆ | C₁₅H₂₄ |

| Molecular Weight (Da) | ~152* | 136.23 | 204.35 |

| Polarity (TPSA, Ų) | Moderate (~40)* | 0 | 0 |

| Volatility (GC-MS RT) | Intermediate | Low | High |

| Bioactivity | Uncharacterized | Antimicrobial | Anti-inflammatory |

Functional Analogues

- Antimicrobial activity : Limonene (CID 22311) exhibits broad-spectrum antimicrobial effects, but CID 78062977’s oxygenated structure may enhance solubility and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.